molecular formula C17H16N2O3 B14594746 3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate CAS No. 60925-56-6

3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate

Cat. No.: B14594746
CAS No.: 60925-56-6
M. Wt: 296.32 g/mol
InChI Key: MMVUGVWQMCWHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate is an organic compound with a complex structure that includes a benzoate ester and a carbamimidoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-carbamimidoylphenyl acetic acid with benzoyl chloride under controlled conditions to form the benzoate ester. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-carbamimidoylphenyl)-2-oxo-3-hydroxypropyl benzoate, while reduction may produce 3-(4-carbamimidoylphenyl)-2-hydroxypropyl benzoate.

Scientific Research Applications

3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Carbamimidoylphenyl)propanoic acid
  • 4-Carbamimidoylphenyl benzoate
  • N-(4-Carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide

Uniqueness

3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

60925-56-6

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

[3-(4-carbamimidoylphenyl)-2-oxopropyl] benzoate

InChI

InChI=1S/C17H16N2O3/c18-16(19)13-8-6-12(7-9-13)10-15(20)11-22-17(21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H3,18,19)

InChI Key

MMVUGVWQMCWHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)CC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.